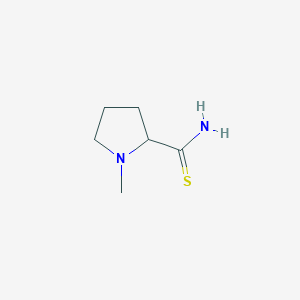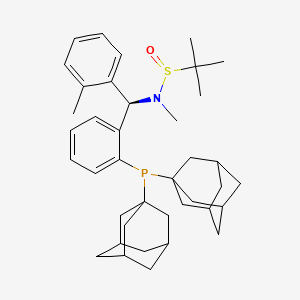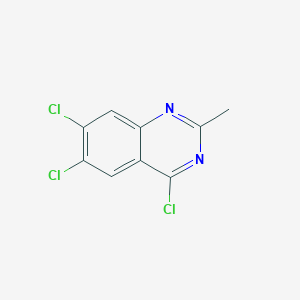
1-Methylpyrrolidine-2-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylpyrrolidine-2-carbothioamide is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methyl group and a carbothioamide functional group. This compound is of significant interest in various fields, including medicinal chemistry and industrial applications, due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylpyrrolidine-2-carbothioamide typically involves the reaction of 1-methylpyrrolidine with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
Starting Materials: 1-Methylpyrrolidine and thiocarbamoyl chloride.
Reaction Conditions: The reaction is conducted in an anhydrous solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylpyrrolidine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioamide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbothioamide group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted carbothioamides.
Wissenschaftliche Forschungsanwendungen
1-Methylpyrrolidine-2-carbothioamide has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methylpyrrolidine-2-carbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. This interaction is facilitated by the carbothioamide group, which can undergo nucleophilic attack .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in metabolic pathways, affecting cellular processes.
Proteins: It can bind to proteins, altering their structure and function.
Vergleich Mit ähnlichen Verbindungen
1-Methylpyrrolidine-2-carbothioamide can be compared with other similar compounds such as:
1-Methylpyrrolidine: Lacks the carbothioamide group, making it less reactive in certain chemical reactions.
2-Methylpyrrolidine: Similar structure but different substitution pattern, leading to different reactivity and applications.
N-Methylpyrrolidine-1-carbothioamide: Similar compound with slight structural variations, affecting its chemical and biological properties.
Uniqueness: The presence of both the methyl group and the carbothioamide functional group in this compound imparts unique reactivity and potential biological activity, distinguishing it from other related compounds .
Eigenschaften
Molekularformel |
C6H12N2S |
|---|---|
Molekulargewicht |
144.24 g/mol |
IUPAC-Name |
1-methylpyrrolidine-2-carbothioamide |
InChI |
InChI=1S/C6H12N2S/c1-8-4-2-3-5(8)6(7)9/h5H,2-4H2,1H3,(H2,7,9) |
InChI-Schlüssel |
BHERORJBGIWQOL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13660038.png)



![7-Bromo-3,5-dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13660072.png)
![(E)-[6,6'-Bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13660073.png)






